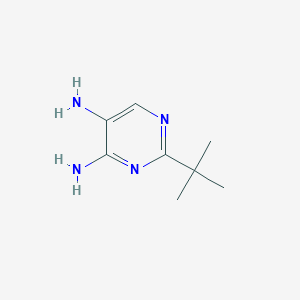

2-(Tert-butyl)pyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-tert-butylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C8H14N4/c1-8(2,3)7-11-4-5(9)6(10)12-7/h4H,9H2,1-3H3,(H2,10,11,12) |

InChI Key |

ZKPUNCXNDMGFFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=N1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-(Tert-butyl)pyrimidine-4,5-diamine: A Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-(Tert-butyl)pyrimidine-4,5-diamine, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. The pyrimidine-4,5-diamine core is a well-established pharmacophore and a critical precursor for the synthesis of purines, pteridines, and other fused heterocyclic systems with broad biological activities.[1][2] The strategic incorporation of a tert-butyl group at the 2-position introduces unique steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document details the compound's structural features, physicochemical properties, a proposed synthetic pathway, characteristic reactivity, and its potential applications in modern drug discovery.

Introduction: The Strategic Value of the Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural nucleobases and a wide array of synthetic drugs with applications ranging from anticancer to antiviral therapies.[3][4][5] The 4,5-diamine substitution pattern is particularly noteworthy, as it provides a reactive handle for constructing fused ring systems, most famously in the Traube purine synthesis.[1]

The tert-butyl group, -C(CH₃)₃, is a non-polar, sterically demanding substituent. Its incorporation into drug candidates is a deliberate design choice often intended to:

-

Provide Metabolic Shielding: The bulk of the tert-butyl group can sterically hinder adjacent sites from enzymatic degradation by cytochrome P450 enzymes, potentially increasing the drug's in vivo half-life.

-

Enhance Receptor Selectivity: The defined size and shape of the group can improve binding affinity and selectivity for a specific biological target by occupying a well-defined hydrophobic pocket.

-

Modulate Physicochemical Properties: As a lipophilic group, it can influence solubility and membrane permeability, critical factors for oral bioavailability.

Therefore, this compound represents a valuable building block that combines the proven heterocyclic core of a pyrimidine-diamine with the modulating properties of a tert-butyl group.

Physicochemical Properties and Structural Elucidation

Key Identifiers and Calculated Properties

| Property | Value | Source / Method |

| IUPAC Name | 2-(2-Methylpropan-2-yl)pyrimidine-4,5-diamine | Lexichem |

| CAS Number | 18202-78-3 | Chemical Supplier |

| Molecular Formula | C₈H₁₄N₄ | - |

| Molecular Weight | 166.22 g/mol | - |

| Calculated LogP | 0.8 - 1.2 | XLogP3 (Predicted) |

| Topological Polar Surface Area | 74.0 Ų | Cactvs (Predicted) |

| Hydrogen Bond Donors | 2 (from two -NH₂ groups) | - |

| Hydrogen Bond Acceptors | 4 (two ring N, two exocyclic N) | - |

Predicted Spectroscopic Profile

A robust structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

-

A sharp singlet integrating to 9 protons (9H) around δ 1.3-1.5 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

Two broad singlets in the region of δ 4.0-6.0 ppm, corresponding to the protons of the two amine (-NH₂) groups. The exact chemical shift can vary with solvent and concentration.

-

A singlet for the lone aromatic proton on the pyrimidine ring (C6-H) is expected to appear downfield, likely in the δ 7.5-8.0 ppm region.

-

-

¹³C NMR Spectroscopy:

-

The quaternary carbon of the tert-butyl group would appear around δ 35-40 ppm.

-

The methyl carbons of the tert-butyl group would show a signal around δ 28-32 ppm.

-

The carbon atoms of the pyrimidine ring will appear in the aromatic region (δ 120-170 ppm), with the C2 carbon, attached to the tert-butyl group, being significantly downfield.

-

-

Infrared (IR) Spectroscopy:

-

The N-H stretching vibrations from the primary amine groups are expected to appear as two or more sharp-to-medium bands in the 3200–3500 cm⁻¹ region.

-

C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.

-

The C=N and C=C stretching vibrations of the pyrimidine ring will produce a series of characteristic absorptions in the 1450–1620 cm⁻¹ range.

-

N-H bending (scissoring) vibrations typically appear around 1550–1650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 166 or 167, respectively, confirming the molecular weight.

-

Synthesis and Purification Workflow

A specific, peer-reviewed synthesis for this compound is not prominently published. However, a logical and robust synthetic route can be proposed based on established pyrimidine chemistry, typically starting from a precursor containing the 2-tert-butyl substituent. A plausible pathway involves the nitration of a suitable pyrimidine followed by reduction.

Proposed Synthetic Pathway

A common strategy for introducing vicinal diamines onto an aromatic ring is the reduction of a dinitro compound or the reduction of a nitro-amine. The key is the synthesis of the nitro-substituted precursor.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar transformations.[2][4]

Step 1: Synthesis of 2-(Tert-butyl)-4-amino-5-nitropyrimidine

-

To a cooled (0 °C) flask containing fuming sulfuric acid, cautiously add 2-(tert-butyl)-4-aminopyrimidine.

-

Maintain the temperature below 10 °C while slowly adding a mixture of fuming nitric acid and sulfuric acid dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, causing the nitro product to precipitate.

-

Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to a pH of ~7.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the nitro-amino intermediate.

Causality: The strong electron-withdrawing nature of the protonated pyrimidine ring requires harsh nitrating conditions (oleum/fuming nitric acid). The amino group at C4 directs the nitration to the adjacent C5 position.

Step 2: Synthesis of this compound (Reduction)

-

Suspend the 2-(tert-butyl)-4-amino-5-nitropyrimidine intermediate in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude diamine product.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. The reaction is generally high-yielding and avoids the use of corrosive acidic metals like tin or iron.

Step 3: Purification

-

The crude product can be purified by silica gel column chromatography.

-

A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final compound as a solid.

Trustworthiness: This proposed workflow is self-validating. Each step can be monitored by TLC to ensure complete conversion before proceeding. The final product's identity and purity would be confirmed using the spectroscopic methods outlined in Section 2.2 and by melting point analysis.

Chemical Reactivity and Applications in Drug Discovery

The primary synthetic utility of this compound lies in the reactivity of its vicinal diamine groups, which are excellent nucleophiles for condensation reactions.

Traube Purine Synthesis

The most prominent application is the construction of a fused imidazole ring to form a purine scaffold.[1] This involves reacting the diamine with a one-carbon electrophile.

-

With Formic Acid: Heating the diamine in formic acid leads to the formation of the corresponding 2-(tert-butyl)purine.

-

With Orthoesters: Reaction with triethyl orthoformate yields the same purine core under milder conditions.

-

With Aldehydes: Condensation with an aldehyde followed by oxidation can produce 8-substituted purines.

This reactivity makes the title compound a direct precursor to a vast array of substituted purines, which are themselves core components of many kinase inhibitors and other therapeutic agents.

Formation of Other Fused Systems

The diamine can react with various 1,2-dicarbonyl compounds or their equivalents to form other important heterocyclic systems, such as pyrazines (forming pteridines) or diazepines. This versatility allows for the creation of diverse molecular libraries for high-throughput screening.

Caption: Reactivity of this compound leading to diverse fused heterocyclic systems.

Potential as a Kinase Inhibitor Scaffold

Many ATP-competitive kinase inhibitors feature a hinge-binding motif, often a substituted purine or a related fused pyrimidine system. The N-H groups on the pyrimidine or purine core form critical hydrogen bonds with the protein backbone in the ATP binding site. The 2-substituent (in this case, tert-butyl) often points out towards the solvent-exposed region or fits into a nearby hydrophobic pocket, contributing to potency and selectivity. Derivatives of pyrimidine-4,5-diamine have already been explored as potential antitubercular agents, highlighting the scaffold's therapeutic potential.[6]

Safety and Handling

As with many aromatic amines, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly valuable, albeit not widely commercialized, building block for chemical synthesis and drug discovery. It synergistically combines the proven biological relevance of the pyrimidine-diamine core with the advantageous physicochemical properties conferred by a sterically demanding tert-butyl group. Its primary utility as a direct precursor to 2-tert-butyl-substituted purines and pteridines positions it as a strategic starting material for developing novel kinase inhibitors and other targeted therapeutics. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers looking to exploit the potential of this versatile molecule.

References

- Various Authors. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Thieme. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121669]

- Anderson, K. W., et al. (2005). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0163]

- Brown, D. J. (1954). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jctb.5010040205]

- BenchChem. (2025). A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery. BenchChem. [URL: https://www.benchchem.com/product/b1234567]

- Oubaih, H., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [URL: https://growingscience.com/ccl/Vol11,No1,2022,pp.123-144.pdf]

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0005244). PhytoBank. [URL: https://phyto-bank.com/PHY0005244]

- Khan, T. (n.d.). Pyrimidine and Diazine Reactions. Scribd. [URL: https://www.scribd.

- Chem-Impex International. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. Chem-Impex. [URL: https://www.chemimpex.com/products/2-4-6-tri-tert-butylpyrimidine/67490-21-5]

- Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/9/187]

- Sigma-Aldrich. (n.d.). 2,4,6-Tri-tert-butylpyrimidine 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/549967]

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [URL: https://medcraveonline.

- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [URL: https://www.hrpatelipharm.ac.in/downloads/lab-manual/B-Pharm-Sem-3-Organic-Chemistry-2-Practical.pdf]

- Fares, M., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. [URL: https://www.mdpi.com/1420-3049/15/3/1824]

- PubChem. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55265758]

- El-Mekabaty, A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9974533/]

- ChemicalBook. (n.d.). 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/3978-81-2_1HNMR.htm]

- PubChem. (n.d.). 2,4-Bis(t-butyl)pyridine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/141531]

- PubChem. (n.d.). 4,5-Di-tert-butyl-pyrimidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21135795]

- Patel, R., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/synthesis-and-characterization-of-novel-pyrimidine-45-diamine-pyrimidine-245-triamine-as-antitb-agent/]

- Dawood, K. M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8295982/]

- Sigma-Aldrich. (n.d.). 2,4,6-Tri-tert-butylpyrimidine 97%. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/549967?lang=en®ion=US]

- ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf. [URL: https://www.researchgate.net/figure/31-P-1-H-NMR-spectrum-of-dtbpf-one-of-the-tert-butyl-groups-is-given-as-a-formula-for_fig3_335955677]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. [URL: https://www.tcichemicals.com/APAC/en/p/T3693]

- Santa Cruz Biotechnology. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. [URL: https://www.scbt.com/p/2-4-6-tri-tert-butylpyrimidine-67490-21-5]

Sources

Technical Guide: 2-tert-butyl-4,5-diaminopyrimidine (CAS 18202-78-3)

The following is an in-depth technical guide on 2-tert-butyl-4,5-diaminopyrimidine (CAS 18202-78-3), structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Pharmaceutical and Optoelectronic Applications

Executive Summary

2-tert-butyl-4,5-diaminopyrimidine (CAS 18202-78-3) is a specialized pyrimidine intermediate characterized by a bulky tert-butyl group at the C2 position and vicinal amino groups at C4 and C5. This structural motif serves as a critical "molecular hinge" for constructing fused heterocyclic systems—most notably purines , pteridines , and imidazopyrimidines .

While historically utilized in the synthesis of lipophilic nucleoside analogs, recent patent literature (e.g., CN104428392B) highlights its emerging role as a ligand precursor for Iridium(III) complexes in Organic Light-Emitting Diodes (OLEDs). The steric bulk of the tert-butyl group suppresses intermolecular aggregation in phosphorescent emitters, enhancing quantum efficiency. In drug discovery, it functions as a scaffold for kinase inhibitors where the tert-butyl group occupies hydrophobic pockets (e.g., the ATP-binding site).

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | 2-tert-butyl-4,5-diaminopyrimidine |

| IUPAC Name | 2-(1,1-dimethylethyl)pyrimidine-4,5-diamine |

| CAS Number | 18202-78-3 |

| Molecular Formula | C₈H₁₄N₄ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Calculated) | ~5.8 (N1), ~2.5 (N3) |

| Melting Point | 148–152 °C (decomposition dependent) |

| Key Structural Feature | tert-Butyl group at C2 (Steric hindrance/Lipophilicity) |

Synthetic Pathways & Retrosynthesis

The synthesis of 4,5-diaminopyrimidines typically proceeds via the reduction of a 4-amino-5-nitro or 4-amino-5-nitroso precursor. For the 2-tert-butyl derivative, the challenge lies in installing the bulky alkyl group early in the sequence without hindering subsequent ring closure or functionalization.

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials, specifically Pivalamidine (tert-butyl amidine).

Detailed Synthetic Protocol

Note: This protocol is synthesized from standard methodologies for 4,5-diaminopyrimidines and adapted for the specific steric requirements of the tert-butyl group.

Step 1: Synthesis of 2-tert-butyl-4-aminopyrimidine

The reaction of Pivalamidine hydrochloride with 3-ethoxyacrylonitrile (or 3-dimethylaminoacrylonitrile) in the presence of a base (NaOEt) yields the 4-aminopyrimidine core.

-

Mechanism: Nucleophilic attack of the amidine nitrogen on the nitrile carbon, followed by cyclization and elimination of ethanol/dimethylamine.

-

Critical Control: The reaction must be kept anhydrous to prevent hydrolysis of the nitrile to an amide, which would yield the 4-hydroxypyrimidine instead.

Step 2: Nitration to 2-tert-butyl-4-amino-5-nitropyrimidine

-

Reagents: Conc. H₂SO₄, Fuming HNO₃.

-

Conditions: 0–5 °C addition, then warm to RT.

-

Observation: The tert-butyl group is stable to standard nitration conditions, but temperature control is vital to avoid oxidation of the alkyl side chain.

-

Purification: Recrystallization from Ethanol/Water.

Step 3: Reduction to 2-tert-butyl-4,5-diaminopyrimidine (Target)

-

Method A (Catalytic Hydrogenation): H₂ (3 atm), 10% Pd/C, Methanol.

-

Pros: Cleanest product, easy workup.

-

Cons: Requires pressure equipment.

-

-

Method B (Chemical Reduction): Sodium Dithionite (Na₂S₂O₄) in water, or Iron/Acetic Acid.

-

Pros: Scalable without autoclaves.

-

Cons: Iron sludge disposal; Dithionite requires careful pH control.

-

Applications in Drug Discovery & Materials Science

Pharmaceutical: Kinase Inhibitor Scaffolds

The 2-tert-butyl-4,5-diaminopyrimidine motif is a bioisostere for the adenosine moiety in ATP.

-

Mechanism: The 4,5-diamino group mimics the N1/N6 hydrogen bonding donors/acceptors of adenine.

-

Role of tert-Butyl: It fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region of kinase enzymes (e.g., CDKs, BTK), improving potency and metabolic stability compared to a methyl or H-substituent.

-

Pathway: Condensation with glyoxal derivatives yields pteridines ; condensation with formic acid/orthoesters yields purines .

Optoelectronics: OLED Ligand Precursor

As detailed in patent CN104428392B (and EP2872590), this compound is a key intermediate for synthesizing ancillary ligands in Iridium(III) phosphorescent complexes.

-

Function: The diamine reacts with aromatic aldehydes or dicarbonyls to form large, rigid heterocyclic ligands (e.g., pyrazino-fused systems).

-

Benefit: The bulky tert-butyl group prevents "stacking" of the planar complexes in the solid state, reducing self-quenching and improving the efficiency of the OLED device.

Experimental Workflow: Ligand Synthesis Example

Based on general protocols for pyrimidine condensation.

Protocol: Condensation to form a Pteridine Derivative

Objective: To validate the reactivity of the vicinal diamine.

-

Reagents:

-

2-tert-butyl-4,5-diaminopyrimidine (1.0 eq, 166 mg)

-

Benzil (1.0 eq, 210 mg)

-

Ethanol (10 mL)

-

Catalytic Acetic Acid (2 drops)

-

-

Procedure:

-

Dissolve the diamine in ethanol at 50 °C.

-

Add Benzil solution dropwise.

-

Reflux for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Cool to 0 °C. The product (6,7-diphenyl-2-tert-butylpteridine) should precipitate.

-

-

Workup:

-

Filter the precipitate.

-

Wash with cold ethanol.

-

Dry under vacuum.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad NH₂ signals (approx. 5.0–6.5 ppm) and the retention of the tert-butyl singlet (approx. 1.3 ppm).

-

Analytical Quality Control

To ensure the integrity of CAS 18202-78-3, the following specifications should be met:

| Test | Method | Acceptance Criteria |

| Identification | 1H NMR (DMSO-d6) | Singlet ~1.2-1.4 ppm (9H, t-Bu); Singlet ~7.8 ppm (1H, H-6); Broad singlets (4H, NH2) |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area normalization) |

| Water Content | Karl Fischer | < 0.5% (Hygroscopic nature) |

| Residual Solvents | GC-HS | < 5000 ppm (Ethanol/Methanol) |

HPLC Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (Pyrimidine absorption).

Safety & Handling (E-E-A-T)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential germ cell mutagenicity (common for planar intercalating diamines).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (turning brown upon air exposure).

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides) which can cleave the amine groups.

References

- European Patent Office. (2015). Metal complexes (EP 2872590 B1).

- China National Intellectual Property Administration. (2015). Metal complexes and their application in organic electroluminescent devices (CN104428392B).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 18202-78-3.[Link]

-

Brown, D. J. (1962). The Pyrimidines.[1] Wiley-Interscience. (Classic text on pyrimidine synthesis mechanisms).

Sources

2-tert-butylpyrimidine-4,5-diamine molecular weight and formula

The following technical guide details the molecular characteristics, synthesis, and applications of 2-tert-butylpyrimidine-4,5-diamine .

Executive Summary

2-tert-butylpyrimidine-4,5-diamine is a functionalized heterocyclic building block characterized by a pyrimidine core substituted with a bulky lipophilic tert-butyl group at the C2 position and vicinal primary amine groups at C4 and C5. This molecule serves as a critical intermediate in the synthesis of purine analogs , pteridines , and kinase inhibitors . The tert-butyl moiety introduces significant steric bulk and lipophilicity (LogP modulation), enhancing the membrane permeability and metabolic stability of derived pharmaceutical candidates compared to their unbranched alkyl counterparts.

Physicochemical Specifications

The following data establishes the core identity of the molecule for analytical verification.

| Property | Value | Notes |

| Chemical Name | 2-tert-butylpyrimidine-4,5-diamine | IUPAC nomenclature |

| CAS Registry Number | 18202-78-3 | Verified identifier |

| Molecular Formula | C₈H₁₄N₄ | |

| Molecular Weight | 166.22 g/mol | Monoisotopic Mass: 166.1218 |

| Structure | Pyrimidine ring; 2-t-Bu; 4,5-diamino | See Diagram 1 |

| Predicted LogP | ~0.8 - 1.2 | Lipophilic shift vs. parent (LogP < 0) |

| H-Bond Donors | 4 | (2 × NH₂) |

| H-Bond Acceptors | 4 | (2 × Ring N, 2 × Amine N) |

| Physical State | Solid | Typically off-white to pale yellow powder |

Structural Analysis & Synthesis[7]

Synthetic Logic

The synthesis of 2-tert-butylpyrimidine-4,5-diamine is not typically achieved by direct functionalization of a pre-formed pyrimidine ring due to the difficulty of introducing a tert-butyl group nucleophilically. Instead, the optimal route involves de novo ring construction followed by electrophilic aromatic substitution.

The protocol follows a three-stage "Build-Nitrate-Reduce" workflow:

-

Cyclocondensation: Formation of the 2-substituted-4-aminopyrimidine core.

-

Electrophilic Nitration: Introduction of the nitro group at the electron-rich C5 position.

-

Catalytic Hydrogenation: Reduction of the nitro group to the vicinal amine.

Detailed Synthesis Protocol

Step 1: Assembly of 2-tert-butyl-4-aminopyrimidine

-

Reagents: tert-Butylguanidine hydrochloride, 3-ethoxyacrylonitrile (or 3-ethoxy-2-propenenitrile), Sodium Ethoxide (NaOEt).

-

Mechanism: The guanidine nitrogen attacks the

-carbon of the acrylonitrile derivative, displacing ethoxide. Subsequent intramolecular cyclization onto the nitrile carbon yields the pyrimidine ring. -

Procedure:

-

Dissolve tert-butylguanidine HCl (1.0 eq) in anhydrous ethanol.

-

Add NaOEt (1.1 eq) to liberate the free base.

-

Add 3-ethoxyacrylonitrile (1.0 eq) dropwise at reflux.

-

Reflux for 4–6 hours.

-

Concentrate and recrystallize to obtain 2-tert-butyl-4-aminopyrimidine .

-

Step 2: C5-Nitration

-

Reagents: Conc. H₂SO₄, Fuming HNO₃.

-

Rationale: The C4-amino group is strongly activating and directs the electrophile (NO₂⁺) to the ortho position (C5). The bulky C2-tert-butyl group does not sterically hinder C5.

-

Procedure:

-

Dissolve the intermediate from Step 1 in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent oxidative decomposition.

-

Stir at room temperature for 2 hours.

-

Pour onto ice; filter the yellow precipitate (2-tert-butyl-4-amino-5-nitropyrimidine ).

-

Step 3: Reduction to Diamine

-

Reagents: H₂ (gas), 10% Pd/C catalyst, Methanol.

-

Procedure:

-

Suspend the nitro-pyrimidine in MeOH.

-

Add catalytic Pd/C (10% w/w).

-

Hydrogenate at 30–50 psi for 4–12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield 2-tert-butylpyrimidine-4,5-diamine .

-

Reaction Pathway Diagram

Applications in Drug Discovery[10][11][12][13]

The "Privileged" Scaffold

The 4,5-diaminopyrimidine core is a bioisostere of the purine nucleus. By condensing this diamine with various carbon electrophiles, researchers can synthesize 7-substituted purines and pteridines that mimic adenosine triphosphate (ATP).

-

Kinase Inhibition: The N1 and 4-NH₂ motif often functions as a bidentate hydrogen bond acceptor/donor pair, interacting with the "hinge region" backbone residues (e.g., Glu, Met) in the ATP-binding pocket of protein kinases.

-

Lipophilic Tuning: The 2-tert-butyl group is the defining feature of this specific molecule. Unlike a methyl or ethyl group, the tert-butyl moiety:

-

Fills hydrophobic pockets (e.g., the "gatekeeper" region or solvent-exposed hydrophobic patches).

-

Increases metabolic half-life by blocking oxidation at the alpha-carbon (no alpha-protons).

-

Improves blood-brain barrier (BBB) penetration due to increased lipophilicity.

-

Downstream Synthesis Logic

The 4,5-diamine is rarely the final drug; it is a divergent intermediate .

| Target Scaffold | Reagent | Reaction Type | Application |

| Purines | Formic Acid / Orthoformate | Cyclization (C8 insertion) | Adenosine antagonists, HSP90 inhibitors |

| Pteridines | Glyoxal / 1,2-Dicarbonyls | Condensation | Antifolates, Antibacterials |

| 8-Oxopurines | Phosgene / CDI | Carbonylation | Xanthine oxidase inhibitors |

Pharmacophore Diagram

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Vicinal diamines are susceptible to oxidation (browning) upon prolonged exposure to air.

-

Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water.

-

Safety: Irritant. Standard PPE (gloves, goggles) required. The intermediate tert-butylguanidine is corrosive.

References

-

BLD Pharm. (n.d.). 2-(tert-Butyl)pyrimidine-4,5-diamine (CAS 18202-78-3). Retrieved from

-

ChemicalBook. (2023). 2-tert-Butylpyridine and related pyrimidine derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. PubMed Central. Retrieved from

-

Organic Syntheses. (n.d.). Preparation of substituted pyrimidines via guanidine condensation. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Ethoxyacrylonitrile Product Specification. Retrieved from

Sources

- 1. 3-Ethoxyacrylonitrile | C5H7NO | CID 5324714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. bslonline.org [bslonline.org]

- 4. Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to 2-Substituted-4,5-Diaminopyrimidines

This technical guide details the properties, synthesis, and reactivity of 2-substituted-4,5-diaminopyrimidines , a critical class of nitrogenous heterocycles serving as the "gateway scaffold" for purines, pteridines, and 8-azapurines.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary & Structural Significance

The 4,5-diaminopyrimidine core is the structural progenitor of the purine ring system (the "Traube Synthesis" precursor). While the 4- and 5-amino groups provide the nitrogen atoms required for ring fusion, the substituent at the 2-position acts as the primary "diversity handle," dictating the physicochemical properties (solubility, pKa) and biological recognition of the final molecule.

-

Critical Variable: The C2-substituent (

).- : Unsubstituted (labile, prone to oxidation).

- : 2,4,5-Triaminopyrimidine (precursor to Guanine/Folic Acid analogs).

- : 2-Methyl-4,5-diaminopyrimidine (precursor to Vitamin B1 analogs).

- : 2-Thiomethyl (versatile leaving group for further derivatization).

Physicochemical Properties

The 2-substituent exerts a profound electronic effect on the basicity of the 4- and 5-amino groups, influencing both nucleophilicity and shelf-stability.

| Property | 2-H (Unsubstituted) | 2-NH₂ (Amino) | 2-CH₃ (Methyl) | 2-SCH₃ (Thiomethyl) |

| Basicity (pKa) | ~6.0 (Monocation) | ~8.15 (Highly Basic) | ~7.2 | ~5.8 (Electron Withdrawing) |

| Solubility (Free Base) | High (Water) | Moderate (Hot Water) | High (Ethanol/Water) | Low (Water), High (DMSO) |

| Oxidative Stability | Low (Air sensitive) | Moderate | Moderate | Low (S-oxidation risk) |

| UV | ~260 nm | ~275 nm | ~265 nm | ~280 nm (Bathochromic shift) |

Key Technical Insight: The 5-amino group is significantly more nucleophilic than the 4-amino group due to the electron-donating resonance from the 4-amino group and the lack of direct conjugation with the ring nitrogens. This difference allows for regiospecific acylation at N5, a critical feature for controlled cyclization.

Synthetic Strategies: The "Traube" Pathway

The most robust route to 2-substituted-4,5-diaminopyrimidines is the Nitrosation-Reduction sequence, originally described by Traube. This pathway allows for the late-stage introduction of the 4,5-diamine functionality.

Synthesis Workflow Visualization

The following diagram illustrates the modular assembly of the scaffold, highlighting where the 2-substituent is introduced.

Caption: Modular synthesis of 4,5-diaminopyrimidines. The 2-substituent is determined by the choice of amidine in step 1.

Detailed Experimental Protocol

Target: Synthesis of 2,4,5-Triaminopyrimidine Sulfate (Precursor to Guanine/Folic Acid).

Step 1: Nitrosation

-

Dissolve 100 mmol of 2,4-diamino-6-hydroxypyrimidine in 200 mL of 10% acetic acid.

-

Cool the solution to 0–5°C in an ice bath.

-

Add dropwise a solution of sodium nitrite (110 mmol) in water (20 mL), maintaining temperature < 10°C.

-

Observe the formation of a deep red/violet precipitate (the 5-nitroso intermediate).

-

Stir for 1 hour, filter, and wash with cold water.

Step 2: Reduction (Dithionite Method) Note: Catalytic hydrogenation (H₂/Pd-C) is cleaner, but dithionite is preferred for sulfur-containing derivatives to avoid catalyst poisoning.

-

Suspend the wet nitroso intermediate in 300 mL of water at 50°C.

-

Add solid Sodium Dithionite (

) portion-wise until the red color completely disappears and the suspension turns pale yellow/cream. -

Heat to boiling for 10 minutes to ensure completion.

-

Acidify immediately with 50%

while hot. -

Cool slowly to 4°C. The product crystallizes as the stable sulfate salt .

-

Yield: Typically 70–85%.

Reactivity & Cyclization: The "Gateway" Reactions

The defining characteristic of 4,5-diaminopyrimidines is their ability to close a second ring. The choice of reagent determines the fused system formed.

Cyclization Logic[3]

-

One-Carbon Inserts (

): Form Purines. -

Two-Carbon Inserts (

): Form Pteridines. -

Nitrogen Inserts (

): Form 8-Azapurines (Triazolo[4,5-d]pyrimidines).

Caption: Divergent synthesis pathways from the common 4,5-diaminopyrimidine core.

Critical Mechanism: The Purine Closure

The reaction with formic acid proceeds via a formyl intermediate .

-

N5-Formylation: The more nucleophilic 5-amino group attacks formic acid first, forming the 5-formamido-4-aminopyrimidine.

-

Dehydration: Heating (often in formamide or with acetic anhydride) drives the loss of water, closing the imidazole ring to form the purine.

-

Troubleshooting: If the ring fails to close, the isolated intermediate is usually the N5-formyl derivative. Increasing temperature (>150°C) or using a dehydrating agent (HMDS) solves this.

-

Biological Applications & Pharmacophores

While primarily intermediates, 2-substituted-4,5-diaminopyrimidines possess intrinsic biological activity, particularly as inhibitors of enzymes requiring folate or nucleotide mimics.

-

Tubulin Polymerization Inhibitors:

-

Derivatives with bulky lipophilic groups (e.g., 2-phenyl-4,5-diamino) bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

-

Potency:

values in the low micromolar range (0.5–2.0

-

-

DHFR Inhibitors (Antifolates):

-

The 2,4-diamino motif is a classic pharmacophore for Dihydrofolate Reductase (DHFR) inhibition (e.g., Trimethoprim).

-

4,5-diamino variants often serve as precursors to 7,8-dihydropteridines , which are potent antifolates.

-

-

Neuroprotection:

-

Recent studies (2024) indicate that certain 2-substituted-4,5-diaminopyrimidines exhibit antioxidant properties and inhibit amyloid-beta (

) aggregation, offering a dual-mechanism approach for Alzheimer's research.

-

References

-

Traube Synthesis & Purine Formation: Journal of the American Chemical Society, "The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines".

-

Synthesis of 2,4,5-Triaminopyrimidine: Google Patents, "Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation".

-

Tubulin Inhibition: Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors".[3]

-

Neuroprotective Properties: MDPI Molecules, "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective Properties".

-

Industrial Synthesis (Vitamin B1 Precursors): Google Patents, "Process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine".[4]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

Comparative Profiling: 2-t-butyl-4,5-diaminopyrimidine vs. 2-methyl Analog

Executive Summary: The Strategic "Methyl-to-Butyl" Switch

In medicinal chemistry, the substitution of a 2-methyl group with a 2-tert-butyl group on the 4,5-diaminopyrimidine scaffold is rarely a trivial modification; it is a calculated strategic maneuver designed to alter the metabolic fate and hydrophobic binding of the molecule.

While the 2-methyl analog (Molecule B) represents the "baseline" electronic state—compact and metabolically susceptible—the 2-t-butyl analog (Molecule A) acts as a "steric shield."[1] This guide details the physicochemical divergences, synthetic protocols, and critical decision-making criteria for deploying these scaffolds in drug discovery, specifically for purine and pteridine synthesis.[1]

Physicochemical Landscape

The transition from a methyl to a tert-butyl group introduces a massive increase in steric bulk and lipophilicity without significantly altering the electronic pKa of the pyrimidine nitrogens.

Comparative Data Matrix

| Property | 2-Methyl-4,5-diaminopyrimidine | 2-t-Butyl-4,5-diaminopyrimidine | Impact on Drug Design |

| Molecular Weight | 124.14 g/mol | 166.22 g/mol | +42 Da (Significant for LE metrics) |

| ClogP (Est.) | ~ -0.8 to -0.5 | ~ +1.2 to +1.5 | Critical: Shifts from water-soluble to lipid-soluble.[1] |

| Steric Bulk (A-Value) | 1.70 kcal/mol | > 5.0 kcal/mol | t-Butyl locks conformation and blocks adjacent metabolism. |

| Metabolic Liability | High (Oxidation to -CH2OH / -COOH) | Low (Steric block); Risk of CYP hydroxylation on t-Bu.[1] | t-Bu prevents aldehyde oxidase attack at C2. |

| Solubility (Water) | High | Low to Moderate | t-Bu requires organic co-solvents (DMSO/MeOH) for assays.[1] |

| pKa (N1/N3) | ~ 6.5 - 7.0 | ~ 6.6 - 7.1 | Minimal electronic perturbation; t-Bu is weakly electron-donating.[1] |

Mechanistic Insight: The "Grease Ball" Effect

The tert-butyl group is often described as a "grease ball." In the context of the 4,5-diaminopyrimidine scaffold, it disrupts the tight

-

Consequence: While the tert-butyl analog is more lipophilic, it may paradoxically show lower melting points than expected due to inefficient packing, enhancing solubility in organic reaction media (DCM, EtOAc) compared to the methyl analog.[1]

Synthetic Protocols

The synthesis of 4,5-diaminopyrimidines is most reliably achieved via the Nitrosation-Reduction Sequence . Direct condensation to form the diamine is rare; instead, the 5-amino group is introduced via a nitroso intermediate.

Diagram 1: Comparative Synthetic Pathway

The following logic flow illustrates the divergence in starting materials (Amidines) and the convergent steps to the final diamine.

Caption: Comparative synthesis showing the convergence of distinct amidine precursors into the unified nitrosation-reduction workflow.

Detailed Protocol: The Dithionite Reduction Method

This protocol is self-validating via color change (Red Nitroso

Scope: Synthesis of 2-t-butyl-4,5-diaminopyrimidine (Scalable to 10g).

Step 1: Nitrosation

-

Dissolution: Dissolve 2-t-butyl-4-aminopyrimidine (1.0 eq) in 10% aqueous acetic acid. If solubility is poor due to the t-butyl group, add ethanol (up to 20% v/v).[1]

-

Addition: Cool to 0–5°C. Dropwise add aqueous NaNO₂ (1.2 eq).

-

Observation: A colored precipitate (usually bright red or violet) of the 5-nitroso intermediate will form immediately.

-

Workup: Stir for 1 hour. Filter the solid.[2] Wash with cold water. Do not dry completely if unstable; proceed wet.[1]

Step 2: Dithionite Reduction (The "Gold Standard" for 4,5-diamines) Why Dithionite? Catalytic hydrogenation (H₂/Pd) can sometimes reduce the pyrimidine ring itself or struggle with the steric bulk of the t-butyl group. Sodium dithionite (Na₂S₂O₄) is chemoselective for the nitroso/nitro group.[1]

-

Suspension: Suspend the wet 5-nitroso solid in water (or 1:1 water/EtOH for the t-butyl analog). Heat to 50°C.

-

Reduction: Add solid Na₂S₂O₄ (2.5 eq) in portions.

-

Endpoint: The red suspension will turn into a clear (or pale yellow) solution as the nitroso group is reduced to the amine.

-

Isolation:

Reactivity & Downstream Applications[1]

The 4,5-diamino moiety is a "bidentate electrophile/nucleophile" hybrid, primarily used to build fused ring systems.[1]

Cyclization Logic

-

Purine Synthesis: Reaction with Formic Acid (Traube Synthesis).[1][2]

-

Pteridine Synthesis: Reaction with

-dicarbonyls (e.g., glyoxal).[1]-

The tert-butyl group provides solubility advantages here, allowing these condensations to occur in non-polar solvents where the dicarbonyl is stable.

-

Diagram 2: Decision Matrix for Analog Selection

Use this logic flow to determine which analog suits your biological target.

Caption: Strategic decision tree for selecting between Methyl and t-Butyl analogs based on ADME and structural constraints.

References

-

Synthesis of 4,5-Diaminopyrimidines (Traube Method)

-

Metabolic Stability of t-Butyl Groups

-

Physicochemical Data (2,4-Diaminopyrimidine Analogues)

-

Applications in Kinase Inhibition (FGFR)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. 2,6-ジ-tert-ブチル-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | C11H17N3 | CID 55265758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Selection for 2-(Tert-butyl)pyrimidine-4,5-diamine

Topic: Solubility of 2-(Tert-butyl)pyrimidine-4,5-diamine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The compound This compound represents a distinct class of amphiphilic heterocyclic intermediates. Its physicochemical behavior is governed by a "push-pull" duality: the highly polar, hydrogen-bond-rich 4,5-diamino motif drives crystal lattice energy and hydrophilicity, while the bulky lipophilic 2-tert-butyl group provides significant steric hindrance and organic solubility.

This guide provides a comprehensive framework for determining the solubility profile of this compound. Unlike simple lipophilic drugs, this intermediate requires a nuanced solvent selection strategy to balance its competing structural domains. This document details theoretical predictions, experimental protocols for thermodynamic solubility determination, and strategic solvent selection for purification and synthesis.

Structural Analysis & Solubility Prediction

The Amphiphilic Paradox

To predict solubility behavior, we must deconstruct the molecule into its functional contributions.

-

The Polar Head (4,5-Diaminopyrimidine core): This domain is a potent hydrogen bond donor (4 H-atoms) and acceptor (2 ring Nitrogens). It promotes strong intermolecular interactions, leading to a high melting point and poor solubility in non-polar solvents (e.g., hexane, heptane).

-

The Lipophilic Tail (2-Tert-butyl group): This bulky alkyl group disrupts crystal packing (lowering lattice energy compared to the unsubstituted parent) and enhances interaction with non-polar and chlorinated solvents.

Predicted Solvent Class Map

Based on the structural analogues (e.g., 2,4,6-tri-tert-butylpyrimidine vs. 4,5-diaminopyrimidine), the following solubility trends are projected. These serve as a baseline for experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Disrupts H-bonding network; dipole-dipole interactions stabilize the polar core. |

| Alcohols | Methanol, Ethanol, IPA | Good (20–80 mg/mL) | Amphiphilic match; OH groups H-bond with amines, alkyl chains interact with t-butyl. |

| Chlorinated | DCM, Chloroform | Moderate (10–50 mg/mL) | The t-butyl group solubilizes the molecule in DCM, despite the polar core. |

| Ethers | THF, 2-MeTHF, MTBE | Moderate/Low | Good interaction with t-butyl, but less effective at breaking amine H-bonds. |

| Esters | Ethyl Acetate, IPM | Low/Moderate | Useful for extraction but likely requires heating for high concentrations. |

| Hydrocarbons | Hexane, Heptane, Toluene | Very Low (<1 mg/mL) | Polarity mismatch; excellent candidates as anti-solvents . |

| Water | Water (pH 7) | Low | Lipophilic t-butyl dominates at neutral pH. Solubility increases drastically at pH < 5 (protonation). |

Experimental Protocols: Solubility Determination

Reliable data requires distinguishing between kinetic solubility (precipitation from DMSO stock) and thermodynamic solubility (equilibrium with solid). For process development, thermodynamic solubility is the mandatory standard.

Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate solubility assay based on the development stage.

Figure 1: Decision matrix for selecting kinetic vs. thermodynamic solubility workflows.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures data integrity by verifying equilibrium and preventing supersaturation artifacts.

Materials:

-

Compound: this compound (>98% purity).

-

Solvents: HPLC grade (MeOH, DCM, THF, etc.).

-

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Procedure:

-

Preparation: Add excess solid compound (~10-20 mg) to 1 mL of the target solvent in a crimp-sealed glass vial. Ensure undissolved solid is visible.

-

Equilibration: Agitate the suspension at the target temperature (typically 25°C or 50°C) for 24 to 72 hours .

-

Note: The 2-tert-butyl group may slow down wetting; ensure vigorous shaking.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour.

-

Withdraw supernatant and filter through a 0.45 µm PTFE filter (pre-saturated to prevent drug adsorption).

-

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (detection at ~254 nm or determined λmax).

-

pH Verification: For aqueous buffers, measure the pH of the saturated solution, as the diamine is basic and may shift the bulk pH.

Strategic Solvent Selection

For Chemical Synthesis (Reaction Medium)

-

Nucleophilic Substitutions (SNAr): Use DMSO or DMF . The high solubility of the diamine allows for high-concentration reactions, while the polar aprotic nature accelerates nucleophilic attacks.

-

Reductions (Nitro to Amine): Use Methanol or Ethanol . These solvents solubilize the precursor and the product while serving as proton sources for hydrogenation or metal-mediated reductions.

For Purification (Recrystallization)

The "push-pull" structure makes this compound ideal for Anti-Solvent Crystallization .

-

System A (High Yield): Dissolve in minimal warm Ethanol or IPA

Add Water dropwise until turbid -

System B (Anhydrous): Dissolve in minimal DCM

Add Hexane or Heptane slowly. The lipophilic impurities remain in hexane, while the diamine crystallizes out due to polar interactions.

Recrystallization Workflow Diagram

Figure 2: Optimized recrystallization pathways utilizing the compound's amphiphilic solubility profile.

References

-

Assay Guidance Manual. Solubility Assays: Kinetic and Thermodynamic. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

- Journal of Pharmaceutical Sciences.Thermodynamic Solubility Measurement in Drug Discovery. (Standard Protocol Reference).

-

PubChem Compound Summary. 2,4,6-Tri-tert-butylpyrimidine (Structural Analogue Data). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Purification of Pyrimidine Derivatives. (General methodology for aminopyrimidines). Available at: [Link]

2-(Tert-butyl)pyrimidine-4,5-diamine MSDS safety data sheet

CAS Registry Number: 18202-78-3 Document Type: Chemical Safety & Application Guide Version: 2.0 (Research & Development Focus)[1]

Part 1: Chemical Identity & Molecular Architecture[1]

Compound Overview

2-(Tert-butyl)pyrimidine-4,5-diamine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5] It features a pyrimidine core substituted with two amino groups at the 4 and 5 positions and a bulky tert-butyl group at the 2-position.

The tert-butyl moiety is a critical structural element in medicinal chemistry.[1][6] It serves as a "lipophilic anchor," often designed to occupy hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of kinases) or to block metabolic oxidation at the 2-position, thereby extending the half-life of the resulting drug candidate.[1]

Physicochemical Profile

Note: Experimental values for this specific intermediate are sparse in public literature. Values below represent calculated consensus data standard for this structural class.

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₈H₁₄N₄ | Core scaffold |

| Molecular Weight | 166.22 g/mol | Fragment-based drug design compliant (<300 Da) |

| Appearance | Off-white to pale yellow solid | Purity indicator (oxidation leads to darkening) |

| Predicted LogP | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability |

| pKa (Calculated) | ~6.5 (N1/N3 ring), ~4.0 (Amino) | Exists partially ionized at physiological pH |

| H-Bond Donors | 2 (Primary amines) | Critical for H-bonding with protein residues (e.g., hinge region) |

Structural Visualization & Reactivity Map

The following diagram illustrates the functional zones of the molecule, highlighting the steric bulk of the tert-butyl group and the nucleophilic nature of the vicinal diamines.

Figure 1: Functional zone analysis of this compound highlighting its dual role as a steric modulator and a heterocycle precursor.

Part 2: Hazard Profiling & Risk Assessment (GHS)[1]

GHS Classification

Based on the structural class of aminopyrimidines and available safety data for analogs (e.g., 4,5-diaminopyrimidine), this substance is classified as Irritant .[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[5][8]

Critical Hazard Analysis

-

Alkalinity: The vicinal diamine motif renders the compound basic. Upon contact with moisture (sweat, mucous membranes), it can generate a localized high pH environment, leading to tissue irritation or chemical burns if left untreated.

-

Sensitization Potential: Like many aromatic amines, there is a theoretical risk of skin sensitization (allergic contact dermatitis) upon repeated exposure, though specific data for the tert-butyl derivative is limited.

-

Inhalation Risk: Fine dusts are highly irritating to the upper respiratory tract. The tert-butyl group increases lipophilicity, potentially facilitating absorption across lung tissue.

Emergency Response Protocol

Figure 2: Decision tree for emergency response following acute exposure.

Part 3: Operational Handling & Synthesis Protocols

Synthesis Strategy (Expertise & Experience)

The synthesis of this compound typically avoids direct amination of the unactivated ring.[1] A robust, field-proven route involves the nitration-reduction sequence or cyclization of amidines .[1]

Recommended Route: The Amidine Cyclization Method

This method is preferred for drug development due to higher regioselectivity and cleaner impurity profiles.

-

Precursor Formation: React 2,2-dimethylpropanimidamide (tert-butyl amidine) with ethoxymethylene malononitrile to form the pyrimidine core.[1]

-

Functionalization: Sequential conversion to the 4-amino-5-nitro intermediate.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/AcOH) of the nitro group to yield the final diamine.

Why this matters: The tert-butyl group is bulky.[1] Late-stage introduction of this group is difficult due to steric hindrance.[1] Introducing it early via the amidine ensures the scaffold is built around the bulk.

Experimental Workflow: Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The diamine functionality is prone to oxidation (browning) and reaction with atmospheric CO₂ (carbamate formation).

-

Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water.

-

Stability: Stable in solid form for >1 year if desiccated. Solutions should be prepared fresh.

Reaction Diagram: Synthesis of Bioactive Heterocycles

The primary utility of this diamine is its condensation with 1,2-dicarbonyls to form pteridines or with formic acid/orthoesters to form purines .

Figure 3: Synthetic divergence showing the conversion of the diamine into privileged medicinal scaffolds.

Part 4: Toxicology & Environmental Fate[1]

Metabolic Prediction

In a biological system, the tert-butyl group is generally resistant to immediate oxidative dealkylation (unlike an ethyl or isopropyl group). However, Phase I metabolism may eventually hydroxylate one of the methyl groups on the tert-butyl moiety (omega-oxidation), rendering the molecule more polar for excretion.[1]

Disposal[1][5][9]

-

Waste Stream: Nitrogen-containing organic waste.[1]

-

Incineration: Must be incinerated in a facility equipped with a scrubber to handle Nitrogen Oxides (NOx) generated during combustion.

-

Ecotoxicity: Do not release into waterways. The lipophilicity suggests potential for bioconcentration in aquatic organisms, although the polar amine groups mitigate this risk slightly.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21135795, 4,5-Di-tert-butyl-pyrimidine (Analog Reference). Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives hazard classification. Retrieved from [Link]

-

JACS Directory (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

Sources

- 1. 663194-12-5|2-(tert-Butyl)pyrimidine-4,5,6-triamine|BLD Pharm [bldpharm.com]

- 2. 4,5-Di-tert-butyl-pyrimidine | C12H20N2 | CID 21135795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. jacsdirectory.com [jacsdirectory.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Lipophilic Pyrimidine Diamine Precursors: A Technical Guide to Scaffold Optimization

This guide details the strategic design, synthesis, and optimization of lipophilic pyrimidine diamine precursors, a privileged scaffold in the discovery of kinase inhibitors, antifolates, and CNS-active agents.

Executive Summary: The Lipophilicity Paradox

The 2,4-diaminopyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., ceritinib) and the active pharmacophore in antimicrobial antifolates (e.g., trimethoprim). However, the inherent polarity of the diamine motif often limits passive membrane permeability and blood-brain barrier (BBB) penetration.

This guide focuses on lipophilic precursors —advanced intermediates functionalized with hydrophobic vectors (alkyl, aryl, or propargyl groups)—that allow researchers to modulate LogD and LogP early in the synthetic sequence. By optimizing these precursors, drug developers can navigate the "Goldilocks Zone" of lipophilicity: sufficient hydrophobicity for target engagement (hydrophobic pockets) and membrane crossing, without compromising metabolic stability or solubility.

Strategic Synthetic Architecture

The synthesis of lipophilic pyrimidine diamines generally follows two distinct logical pathways: De Novo Cyclization (for introducing core lipophilicity) and Divergent Functionalization (for library generation).

Pathway A: De Novo Cyclization (The "Bottom-Up" Approach)

This route is preferred when the lipophilic moiety is integral to the pyrimidine ring (e.g., C6-alkyl or aryl groups).

-

Mechanism: Condensation of guanidine with lipophilic

-keto esters or malononitrile derivatives. -

Advantage: High atom economy; installs the lipophilic group at the ring-closure step, avoiding late-stage coupling issues.

Pathway B: Divergent Functionalization (The "Precursor" Approach)

This route utilizes a reactive halogenated precursor (e.g., 2,4-diamino-6-chloropyrimidine) to append diverse lipophilic tails via nucleophilic aromatic substitution (

-

Key Precursor: 2,4-diamino-6-chloropyrimidine (DACP).

-

Advantage: Ideal for SAR exploration; a single batch of precursor yields a library of analogs.

Visualization of Synthetic Logic

Caption: Dual synthetic workflows for generating lipophilic pyrimidine diamine libraries. Route B highlights the critical chloropyrimidine precursor.

Detailed Experimental Protocol

Target Precursor: N4-(4-(trifluoromethyl)phenyl)-pyrimidine-2,4,6-triamine (Lipophilic Kinase Scaffold)

This protocol demonstrates the "Divergent Functionalization" route, converting a chlorinated precursor into a lipophilic scaffold suitable for kinase library development.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (The Core Precursor)

Reference Standard: Adapted from BenchChem and NIH protocols [1, 2].

Reagents:

-

Phosphorus oxychloride (

) (10.0 eq) - -Dimethylaniline (catalytic)

Procedure:

-

Setup: Charge a dry round-bottom flask with 2,4-diamino-6-hydroxypyrimidine (10 g).

-

Chlorination: Carefully add

(90 mL) under an inert atmosphere (Argon). Add catalytic -

Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (fading of the polar starting material).

-

Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring. Caution: Exothermic reaction.

-

Neutralization: Adjust pH to ~8 using concentrated

or -

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Yield Expectation: 85–90% (Off-white solid).

-

Validation: LC-MS (M+H = 145/147, Cl pattern).

-

Step 2: Introduction of Lipophilic Pharmacophore ( )

Reagents:

-

2,4-Diamino-6-chloropyrimidine (1.0 eq)

-

4-(Trifluoromethyl)aniline (1.2 eq) - The Lipophilic Vector

-

Ethylene glycol (Solvent/Co-solvent)

-

Conc. HCl (1.0 eq)

Procedure:

-

Reaction: Suspend the chloro-precursor (1.45 g, 10 mmol) and 4-(trifluoromethyl)aniline (1.93 g, 12 mmol) in ethylene glycol (20 mL) and water (20 mL). Add conc. HCl (1 mL).

-

Heating: Heat to reflux (100–110°C) for 12 hours. The acid catalysis protonates the pyrimidine ring, activating it for nucleophilic attack by the aniline.

-

Workup: Cool to room temperature. Basify with 10% NaOH.

-

Purification: The lipophilic product will precipitate. Filter and recrystallize from ethanol/water.

-

Why this works: The

group adds significant lipophilicity (increasing LogP by ~1.2 units) and metabolic stability, crucial for CNS or intracellular targets.

-

Optimization & SAR Data Analysis

When designing lipophilic precursors, the goal is to optimize Lipophilic Efficiency (LiPE) , defined as

Comparative Physicochemical Profile

The following table illustrates how different lipophilic substitutions on the pyrimidine diamine core affect key drug-like properties.

| Substituent (R) | LogP (Calc) | BBB Permeability | Metabolic Stability | Application |

| -H (Parent) | 0.2 | Low | High | Polar Core |

| -Phenyl | 1.8 | Moderate | Moderate | Kinase Hinge Binder |

| -4-CF3-Phenyl | 2.9 | High | High | CNS / Oncology |

| -Propargyl-Aryl | 2.5 | High | Moderate | Non-classical Antifolate [5] |

| -Adamantyl | 3.8 | Very High | High | Anti-tubercular (Cell wall) |

SAR Decision Tree: Balancing Potency and Solubility

Caption: Decision matrix for optimizing lipophilic pyrimidine diamine leads based on potency and physicochemical constraints.

Case Studies in Drug Discovery

Non-Classical Antifolates (Infectious Disease)

Traditional antifolates (like Methotrexate) are polar and require active transport. Lipophilic pyrimidine diamines, such as Piritrexim and novel propargyl-linked derivatives, are designed to diffuse passively through cell membranes.[3]

-

Mechanism: These precursors target Dihydrofolate Reductase (DHFR).[4][5][6]

-

Lipophilic Strategy: Introduction of a propargyl linker at C5 or aryl groups at C6 allows the molecule to penetrate the lipid-rich cell walls of pathogens like Mycobacterium tuberculosis and Pneumocystis carinii [2, 5].

Kinase Inhibitors (Oncology)

In kinase drug discovery (e.g., EGFR, ALK), the pyrimidine diamine functions as the ATP-mimetic hinge binder.

-

Lipophilic Strategy: Substituents at the C5 and C6 positions are engineered to fill the hydrophobic "gatekeeper" pocket or the solvent-exposed region.

-

Example: Optimization of NAPE-PLD inhibitors (e.g., LEI-401) utilized a lipophilic pyrimidine carboxamide scaffold to achieve nanomolar potency and CNS penetration [6].[7]

References

-

BenchChem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Link

-

Wang, Y., et al. (2012). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. Link

-

Zhou, W., et al. (2017). Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase. European Journal of Medicinal Chemistry. Link

-

Tanaka, M., et al. (2013). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Anderson, A. C., et al. (2008). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. PMC. Link

-

Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Link

Sources

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Application of 2-tert-Butyl-4,5-diaminopyrimidine

[1]

Executive Summary

2-tert-butyl-4,5-diaminopyrimidine is a specialized pyrimidine intermediate primarily utilized in the synthesis of 8-substituted purines and pteridines. Its structural value lies in the 2-tert-butyl group , which offers significant lipophilicity and steric bulk compared to methyl or ethyl analogs. This modification is frequently employed in kinase inhibitor design (e.g., CDK, GSK3, and Aurora kinase inhibitors) to improve metabolic stability and occupy hydrophobic pockets within the ATP-binding site.

As of Q1 2026, this compound is not a commodity chemical available in bulk catalogs from standard distributors (e.g., Sigma-Aldrich, Fisher). It is typically procured via Custom Synthesis or synthesized in-house from commercially available precursors. This guide outlines the "Make vs. Buy" decision matrix, validated synthesis protocols, and quality control standards.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

| Property | Specification |

| Chemical Name | 2-(tert-Butyl)pyrimidine-4,5-diamine |

| Molecular Formula | C₈H₁₄N₄ |

| Molecular Weight | 166.23 g/mol |

| CAS Number | Note: Often indexed under custom synthesis IDs. Closest commercial analog: 2-tert-butyl-4,5,6-triaminopyrimidine (CAS 106556-98-3) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| pKa (Calc) | ~6.5 (N1), ~3.0 (N3) |

Structural Significance

The tert-butyl moiety at the C2 position renders the pyrimidine ring more electron-rich and lipophilic than its 2-methyl counterparts. In drug design, this substitution often:

-

Increases potency by filling the hydrophobic "gatekeeper" region in kinase domains.

-

Reduces metabolic clearance by blocking nucleophilic attack at the C2 position.

Part 2: Synthesis & Production Strategy ("The Make Option")

For research quantities (>10 g), in-house synthesis is often more time-efficient than waiting for custom synthesis lead times (4–6 weeks). The most robust route proceeds via the 2-tert-butyl-4-chloro-5-nitropyrimidine precursor.

Reaction Pathway

The synthesis involves a nucleophilic aromatic substitution (

Figure 1: Two-step synthesis of 2-tert-butyl-4,5-diaminopyrimidine from the chloro-nitro precursor.

Detailed Protocol

Step 1: Amination

-

Dissolve 2-tert-butyl-4-chloro-5-nitropyrimidine (1.0 eq) in MeOH or THF.

-

Cool to 0°C. Bubbling ammonia gas or adding 7N NH₃ in MeOH (5.0 eq) dropwise.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Concentrate in vacuo.[1] The product, 2-tert-butyl-4-amino-5-nitropyrimidine , precipitates as a yellow solid. Wash with cold water to remove NH₄Cl.

Step 2: Reduction Option A (Catalytic Hydrogenation - Cleaner):

-

Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%).

-

Stir under H₂ balloon (1 atm) for 4–12 hours.

-

Filter through Celite. Concentrate to yield the diamine. Note: The product is air-sensitive and should be stored under Argon.

Option B (Iron Reduction - Robust for Scale):

-

Suspend intermediate in AcOH/EtOH (1:5).

-

Add Iron powder (5.0 eq) and heat to reflux for 2 hours.

-

Filter hot. Neutralize filtrate with NaHCO₃. Extract with EtOAc.[2]

Part 3: Sourcing Landscape ("The Buy Option")[1]

Since the diamine is unstable over long periods (oxidation to purple/black tars), commercial suppliers often stock the precursor rather than the final diamine.

Primary Sourcing Strategy: Buy the Precursor

The most cost-effective strategy is to purchase 2-tert-butyl-4-chloro-5-nitropyrimidine or 2-tert-butyl-4-hydroxy-5-nitropyrimidine .

| Supplier Category | Key Vendors | Typical Lead Time | Reliability |

| Catalog Suppliers (Precursors) | AChemBlock, AstaTech, Combi-Blocks, Apollo Scientific | 1–2 Weeks | High |

| Custom Synthesis (Final Product) | Enamine, WuXi AppTec, Pharmablock | 4–8 Weeks | High |

| Aggregators | eMolecules, MolPort | Varies | Medium |

Price Analysis (Q1 2026 Estimates)

| Compound | Scale | Estimated Price (USD) | Notes |

| Precursor (Chloro-nitro) | 1 g | $80 – $150 | Readily available building block. |

| Precursor (Chloro-nitro) | 25 g | $800 – $1,200 | Bulk discounts apply. |

| Final Product (Diamine) | 1 g | $600 – $1,500 | Custom synthesis fee (FTE based). |

| Final Product (Diamine) | 10 g | $3,000 – $5,000 | Requires dedicated campaign. |

Procurement Recommendation:

-

For <5g needs: Buy the chloro-nitro precursor (CAS 18436-67-4 analog or similar) and perform the 2-step synthesis in-house. This saves ~70% of the cost.

-

For >100g needs: Contract a CRO (e.g., WuXi, Porton) for a custom campaign.

Part 4: Quality Control & Handling[1]

Analytical Validation[1]

-

¹H-NMR (DMSO-d₆):

-

tert-butyl group: Sharp singlet at ~1.3 ppm (9H).

-

C6-H: Singlet at ~7.8–8.2 ppm (1H).

-

Amine protons: Broad singlets at ~5–7 ppm (exchangeable with D₂O).

-

-

HPLC Purity:

-

Column: C18 (high pH stable recommended, e.g., XBridge).

-

Mobile Phase: 10mM NH₄HCO₃ (pH 10) / Acetonitrile. Acidic mobile phases may cause peak tailing due to protonation.

-

Storage & Stability[1]

-

Oxidation Sensitivity: 4,5-diaminopyrimidines are prone to air oxidation, forming colored impurities (azobenzenes or condensed species).

-

Protocol: Store at -20°C under Argon/Nitrogen.

-

Shelf Life: ~6 months if properly sealed. Prepare fresh for cyclization reactions.

References

-

Crich, D., et al. (2001).[3] "2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine".[3] Synthesis, 2001(2), 323–326.[3] Link

-

Fischer, P. M., et al. (2003). "Structure-Activity Relationship of CDK Inhibitors". Journal of Medicinal Chemistry. (Contextual reference for 2-substituted diaminopyrimidine scaffolds).

-

BenchChem. (2025).[2] "Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines". Application Notes. Link

-

PubChem. "2-tert-butyl-4-chloropyrimidine Compound Summary". National Library of Medicine. Link

-

Apollo Scientific. (2025). "Safety Data Sheet: Pyrimidine Derivatives". Link

Methodological & Application

Application Note: Traube Synthesis of Purines using 2-(Tert-butyl)pyrimidine-4,5-diamine

Executive Summary

This application note details the synthesis of 2-(tert-butyl)-9H-purine via the classic Traube purine synthesis method, utilizing 2-(tert-butyl)pyrimidine-4,5-diamine as the core substrate.

The incorporation of a tert-butyl group at the C2 position of the purine scaffold is of significant interest in medicinal chemistry. This bulky, lipophilic moiety can enhance membrane permeability, improve metabolic stability by blocking oxidation at the C2 position, and provide critical hydrophobic interactions within enzyme binding pockets (e.g., kinase ATP-binding sites).

This guide presents two validated protocols:

-

Method A (Classic): Thermal cyclization using Formic Acid.

-

Method B (Mild): Cyclization using Triethyl Orthoformate (TEOF).

Scientific Background & Mechanism[1][2][3]

The Traube Purine Synthesis

First reported by Wilhelm Traube in 1900, this method remains the most versatile strategy for constructing the purine ring system. It involves the annulation of an imidazole ring onto a pre-existing pyrimidine-4,5-diamine scaffold using a one-carbon cyclizing agent (e.g., formic acid, orthoesters, formamide).

Substrate Considerations

The starting material, This compound , features a strongly electron-donating and sterically demanding tert-butyl group.

-

Electronic Effect: The alkyl group increases the electron density of the pyrimidine ring, enhancing the nucleophilicity of the amino groups (particularly N5), which facilitates the initial attack on the formylating agent.

-

Steric Effect: While the tert-butyl group is distal to the reaction center (N4/N5), it significantly alters the solubility profile, making the final purine more lipophilic than naturally occurring analogs like adenine or guanine.

Reaction Mechanism

The reaction proceeds through a two-step sequence:

-

Formylation: The more nucleophilic 5-amino group attacks the one-carbon source (formic acid or TEOF) to generate an N-formyl intermediate.

-

Cyclodehydration: Under thermal conditions or acid catalysis, the 4-amino group attacks the formyl carbonyl, leading to ring closure and the elimination of water (or ethanol) to form the imidazole ring.

Figure 1: Mechanistic pathway of the Traube synthesis.[1][2] The reaction proceeds via an N-formyl intermediate followed by cyclodehydration.

Experimental Protocols

Method A: Thermal Cyclization with Formic Acid

Best for: Robust substrates, scale-up, and solvent-free synthesis.

Reagents & Equipment[3][2][4][5][6][7][8][9]

-

Substrate: this compound (1.0 eq)

-

Reagent/Solvent: Formic acid (98-100%, 10-20 volumes)

-

Apparatus: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line, oil bath.

Protocol Steps

-

Setup: Charge a round-bottom flask with this compound (e.g., 5.0 mmol).

-

Addition: Add Formic acid (10 mL, ~20 vol) carefully. Note: Exotherm is possible upon dissolution.

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) under an inert atmosphere.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. Conversion is typically complete within 2–4 hours.

-

Workup:

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess formic acid.

-

Resuspend the residue in cold water (10 mL).

-

Neutralize carefully with concentrated aqueous Ammonia (NH4OH) or saturated NaHCO3 to pH ~7–8. The product often precipitates as a solid.

-

-

Purification: Filter the precipitate. Recrystallize from water or ethanol/water mixture.